molecular formula C11H22N2O3 B13552172 tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate

tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate

Cat. No.: B13552172
M. Wt: 230.30 g/mol
InChI Key: DVUFFQAOLHRXSY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, an aminomethyl group, and an ethoxy group attached to an azetidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and ethoxyamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The aminomethyl group can form hydrogen bonds with target molecules, enhancing its binding specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate is unique due to its combination of functional groups, which provides a balance of steric hindrance and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-5-15-11(6-12)7-13(8-11)9(14)16-10(2,3)4/h5-8,12H2,1-4H3

InChI Key

DVUFFQAOLHRXSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CN(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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